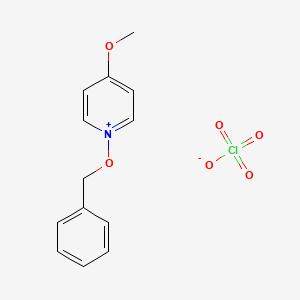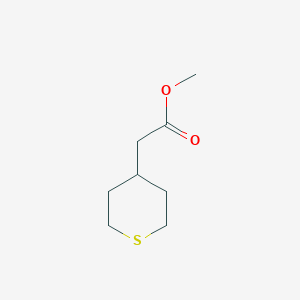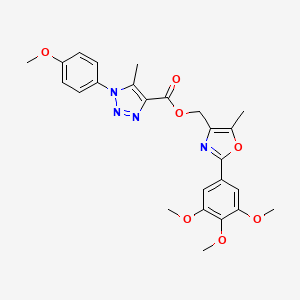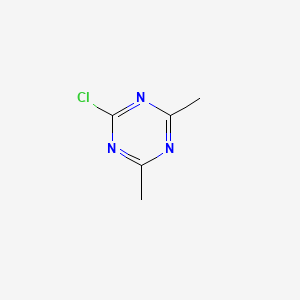
1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related pyrrolidin-2-one derivatives often involves multi-step reactions, including the use of catalysis and various starting materials. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates described in one study involves a relay catalytic cascade reaction, indicating the potential complexity involved in synthesizing such compounds . Similarly, the synthesis of novel pyrrolidine derivatives with adrenolytic activity suggests a multi-step process that could be relevant to the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques, including X-ray crystallography and theoretical calculations. For example, the crystal and molecular structures of cognition activators related to pyrrolidin-2-one have been determined, providing insights into bond distances, angles, and conformational features . Additionally, theoretical studies on similar compounds have reported geometric parameters and vibration frequencies, which can be crucial for understanding the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-one derivatives can be complex and are influenced by factors such as pH, temperature, and catalysis. The kinetics and mechanism of transformation reactions have been studied, revealing the role of general base, acid, and hydroxide-ion catalyses . These findings can help predict the reactivity and possible transformations of the compound of interest under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various methods. X-ray powder diffraction data have been used to determine the crystal structure of an important intermediate in the synthesis of the anticoagulant apixaban, which could provide insights into the crystallinity and purity of similar compounds . The study of conformational features through NMR spectroscopy and theoretical calculations also contributes to the understanding of the physical properties of these molecules .
科学的研究の応用
Antiarrhythmic and Antihypertensive Effects
- Derivatives of pyrrolidin-2-one, including compounds similar to the one , have shown promising antiarrhythmic and antihypertensive activities. These effects may be linked to their alpha-adrenolytic properties, suggesting potential applications in cardiovascular therapies (Malawska et al., 2002).
Synthesis and Structural Analysis
- Research has explored the synthesis and structural characterization of related compounds, demonstrating applications in the development of new molecular structures with potential therapeutic value (Mahesha et al., 2021).
Role in Anticoagulant Synthesis
- This compound is an important intermediate in the synthesis of anticoagulants like apixaban. Its crystal structure and purity are essential for developing effective and safe anticoagulant medications (Wang et al., 2017).
Anticancer Applications
- Pyrrolidin-2-one derivatives have been studied for their potential in cancer treatment, particularly as anti-tubulin agents in anti-cancer drugs (Hour et al., 2013).
Antibacterial and Antioxidant Activities
- Some derivatives exhibit moderate antibacterial and antioxidant activities, indicating their potential in developing new antimicrobial and antioxidative agents (Anusevičius et al., 2015).
Potential Anti-Alzheimer's Agents
- Derivatives of pyrrolidin-2-one are being investigated as potential anti-Alzheimer's agents. This research is crucial for developing new treatments for neurodegenerative diseases (Gupta et al., 2020).
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-12-23-19-7-5-4-6-18(19)22-21(23)15-13-20(25)24(14-15)16-8-10-17(26-2)11-9-16/h1,4-11,15H,12-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZCZMKRRPFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)
![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)


![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)


![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)
